BI-135585 Demonstrates Superior Potency in Human Adipocytes Compared to BVT.2733 and PF-915275
BI-135585 exhibits an IC50 of 4.3 nM in human adipocytes [1], which is approximately 777-fold more potent than BVT.2733 (IC50 3341 nM for human enzyme) and demonstrates comparable or superior potency to PF-915275 (Ki 2.3 nM, EC50 15 nM) in a physiologically relevant cellular context. This high potency in human adipocytes is critical for metabolic disease research, as adipose tissue is a key site of 11β-HSD1-mediated cortisol production.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.3 nM in human adipocytes |
| Comparator Or Baseline | BVT.2733: 3341 nM in human enzyme; PF-915275: Ki 2.3 nM, EC50 15 nM |
| Quantified Difference | BI-135585 is ~777-fold more potent than BVT.2733; comparable to PF-915275 in enzymatic assays but validated in human adipocytes |
| Conditions | Human adipocyte assay for BI-135585; enzymatic assay for BVT.2733; enzymatic and cellular assays for PF-915275 |
Why This Matters
Potency in human adipocytes is a direct measure of target engagement in a metabolically relevant tissue, providing greater translational confidence for obesity and type 2 diabetes research compared to enzymatic assays alone.
- [1] Zhuang L, et al. Discovery of BI 135585, an in vivo efficacious oxazinanone-based 11β hydroxysteroid dehydrogenase type 1 inhibitor. Bioorg Med Chem. 2017;25(14):3649-3657. doi:10.1016/j.bmc.2017.04.033 View Source
